4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one
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Overview
Description
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal, under acidic or basic conditions to form the desired benzodiazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex benzodiazepine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which may have enhanced or altered pharmacological activities compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: It has potential therapeutic applications as an anxiolytic, sedative, and anticonvulsant agent.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is unique due to its specific structure, which allows for different substitution patterns and modifications. This uniqueness makes it a valuable compound for the development of new benzodiazepine derivatives with potentially improved pharmacological profiles .
Properties
IUPAC Name |
1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-10-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQPYOUJYHQND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.